molecular formula C16H20ClNO4 B594688 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1217859-41-0

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B594688
CAS No.: 1217859-41-0
M. Wt: 325.789
InChI Key: JWDQWZPPUIYEEZ-OLZOCXBDSA-N
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and tert-butyl carbamate.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or cycloaddition reactions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine functionality during the synthesis. Deprotection is typically carried out using acidic conditions, such as treatment with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQWZPPUIYEEZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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